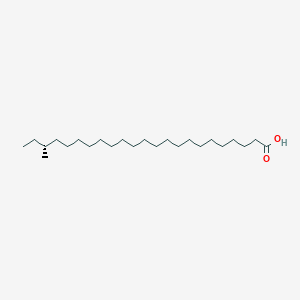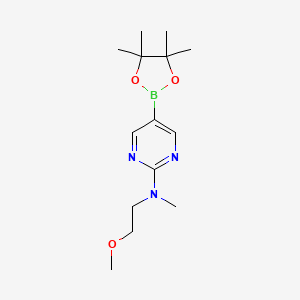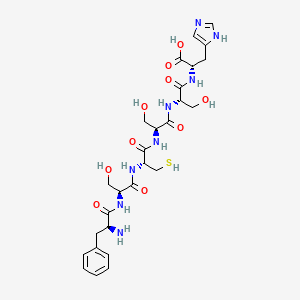
(21R)-21-Methyltricosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(21R)-21-Methyltricosanoic acid is a long-chain fatty acid with a unique structural configuration It is characterized by a methyl group attached to the 21st carbon of a 23-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (21R)-21-Methyltricosanoic acid typically involves the use of Grignard reagents and carboxylation reactions. One common method is the reaction of a 21-methylalkyl magnesium bromide with carbon dioxide, followed by acidification to yield the desired fatty acid. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the fatty acid. This method is advantageous due to its sustainability and potential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(21R)-21-Methyltricosanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the fatty acid into corresponding ketones or aldehydes.
Reduction: Hydrogenation can reduce the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
(21R)-21-Methyltricosanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain fatty acids in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
The mechanism by which (21R)-21-Methyltricosanoic acid exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(21S)-21-Methyltricosanoic acid: The stereoisomer of (21R)-21-Methyltricosanoic acid.
Tricosanoic acid: A similar long-chain fatty acid without the methyl group at the 21st position.
Docosanoic acid: A 22-carbon fatty acid with similar properties.
Uniqueness
This compound is unique due to the presence of the methyl group at the 21st carbon, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
678969-55-6 |
|---|---|
Fórmula molecular |
C24H48O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
(21R)-21-methyltricosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-3-23(2)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(25)26/h23H,3-22H2,1-2H3,(H,25,26)/t23-/m1/s1 |
Clave InChI |
ZFMBTKXCQZOFGH-HSZRJFAPSA-N |
SMILES isomérico |
CC[C@@H](C)CCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-3-{[(2-phenylethenyl)oxy]methyl}oxetane](/img/structure/B12518860.png)
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)

![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)

![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)

![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)
![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

